molecular formula C10H16ClN B2892815 (2-Propylphenyl)methanamine hydrochloride CAS No. 1956324-59-6

(2-Propylphenyl)methanamine hydrochloride

Cat. No.: B2892815
CAS No.: 1956324-59-6
M. Wt: 185.7
InChI Key: WLIFQDICFGDKDR-UHFFFAOYSA-N
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Description

(2-Propylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is a hydrochloride salt of (2-Propylphenyl)methanamine, which is an organic amine. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Scientific Research Applications

(2-Propylphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Future Directions

For more detailed information, you can refer to the Enamine product page .

Mechanism of Action

Target of Action

It’s structurally similar to methenamine , which primarily targets bacteria in the urinary tract .

Mode of Action

Like methenamine , (2-Propylphenyl)methanamine hydrochloride may also work by getting hydrolyzed to formaldehyde in acidic environments . Formaldehyde is highly bactericidal , meaning it can kill bacteria effectively.

Pharmacokinetics

Based on its similarity to methenamine , it can be hypothesized that it is readily absorbed from the gastrointestinal tract, distributed in the body, metabolized to formaldehyde and ammonia in the urine, and excreted in the urine.

Result of Action

If it acts similarly to methenamine , it may lead to the death of bacteria in the urinary tract, thereby helping to treat urinary tract infections.

Action Environment

The action of this compound, like methenamine , is likely influenced by the pH of the environmentIn more acidic conditions (ph<6), it may be hydrolyzed to formaldehyde, which is highly bactericidal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propylphenyl)methanamine hydrochloride typically involves the reaction of 2-propylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Propylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylphenyl)methanamine hydrochloride
  • (2-Ethylphenyl)methanamine hydrochloride
  • (2-Isopropylphenyl)methanamine hydrochloride

Uniqueness

(2-Propylphenyl)methanamine hydrochloride is unique due to its specific propyl substitution on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific applications.

Properties

IUPAC Name

(2-propylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-5-9-6-3-4-7-10(9)8-11;/h3-4,6-7H,2,5,8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIFQDICFGDKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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